

In Silico Modeling of DNA Gyrase-Ciprofloxacin Docking: A Technical Guide

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Compound of Interest

Compound Name: DNA Gyrase-IN-7

Cat. No.: B15581797

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Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in humans makes it an attractive target for the development of novel antibacterial agents. Quinolones, a major class of antibiotics, effectively target DNA gyrase, with ciprofloxacin being a prominent member. This technical guide provides an in-depth overview of the in silico modeling of the docking interaction between DNA gyrase and ciprofloxacin, offering a comprehensive resource for researchers in drug discovery and development.

This guide details the computational methodologies, presents key quantitative data, outlines relevant experimental protocols, and visualizes complex workflows and pathways to facilitate a deeper understanding of the molecular interactions underpinning the inhibitory action of ciprofloxacin on DNA gyrase.

Data Presentation

The following tables summarize key quantitative data related to the inhibition of DNA gyrase by ciprofloxacin and another well-characterized inhibitor, novobiocin. This data is crucial for comparative analysis and for validating in silico models.

Inhibitor	Target Organism	Enzyme Subunit	IC50 (μM)	Reference
Ciprofloxacin	Staphylococcus aureus	GyrA/GyrB	3.0	[1]
Ciprofloxacin	Escherichia coli	GyrA/GyrB	-	-
Novobiocin	Staphylococcus aureus	GyrB	0.006 - 0.01	[2]
Novobiocin	Escherichia coli	GyrB	0.170	[3][4]

Inhibitor	Target Enzyme	Docking Score (kcal/mol)	Binding Energy (kcal/mol)	PDB ID of Receptor	Reference
Ciprofloxacin	E. coli DNA Gyrase B	-6.6951	-	6F86	[5]
Ciprofloxacin	S. aureus DNA Gyrase	-	-9.08	2XCT	[6]
Ciprofloxacin Analog	E. coli DNA Gyrase	-13.81	-	-	[7]

Experimental and Computational Protocols

Molecular Docking of Ciprofloxacin with DNA Gyrase

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a general procedure for docking ciprofloxacin to DNA gyrase using AutoDock Vina.

1. Preparation of the Receptor (DNA Gyrase):

- Obtain the crystal structure: Download the 3D structure of DNA gyrase, preferably in complex with a ligand, from the Protein Data Bank (PDB). For this example, the

Staphylococcus aureus DNA gyrase complexed with ciprofloxacin and DNA (PDB ID: 2XCT) is a suitable choice.^[7]

- Prepare the protein: Remove water molecules and any non-essential ligands from the PDB file. Add polar hydrogen atoms and assign Kollman charges. This can be performed using software like AutoDockTools.
- Define the grid box: Define a grid box that encompasses the active site of the enzyme. The dimensions and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.

2. Preparation of the Ligand (Ciprofloxacin):

- Obtain the ligand structure: The 3D structure of ciprofloxacin can be obtained from databases like PubChem or ZINC.
- Prepare the ligand: Optimize the ligand's geometry and assign charges. This can be done using computational chemistry software like Avogadro or via online servers. Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock Vina).

3. Running the Docking Simulation:

- Execute AutoDock Vina: Use the command-line interface of AutoDock Vina, providing the prepared receptor and ligand files, as well as the grid parameters, as input.
- Analyze the results: The output will consist of several binding poses of the ligand ranked by their predicted binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most favorable.

4. Visualization and Interpretation:

- Visualize the complex: Use molecular visualization software (e.g., PyMOL, VMD) to view the docked poses of ciprofloxacin within the active site of DNA gyrase.
- Analyze interactions: Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

DNA Gyrase Supercoiling Assay

This assay is a fundamental experimental method to assess the inhibitory activity of compounds against DNA gyrase.

1. Reaction Setup:

- Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine).
- Add varying concentrations of the test inhibitor (e.g., ciprofloxacin) to the reaction tubes.
- Initiate the reaction by adding DNA gyrase enzyme.

2. Incubation:

- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzyme to introduce supercoils into the plasmid DNA.

3. Reaction Termination and Analysis:

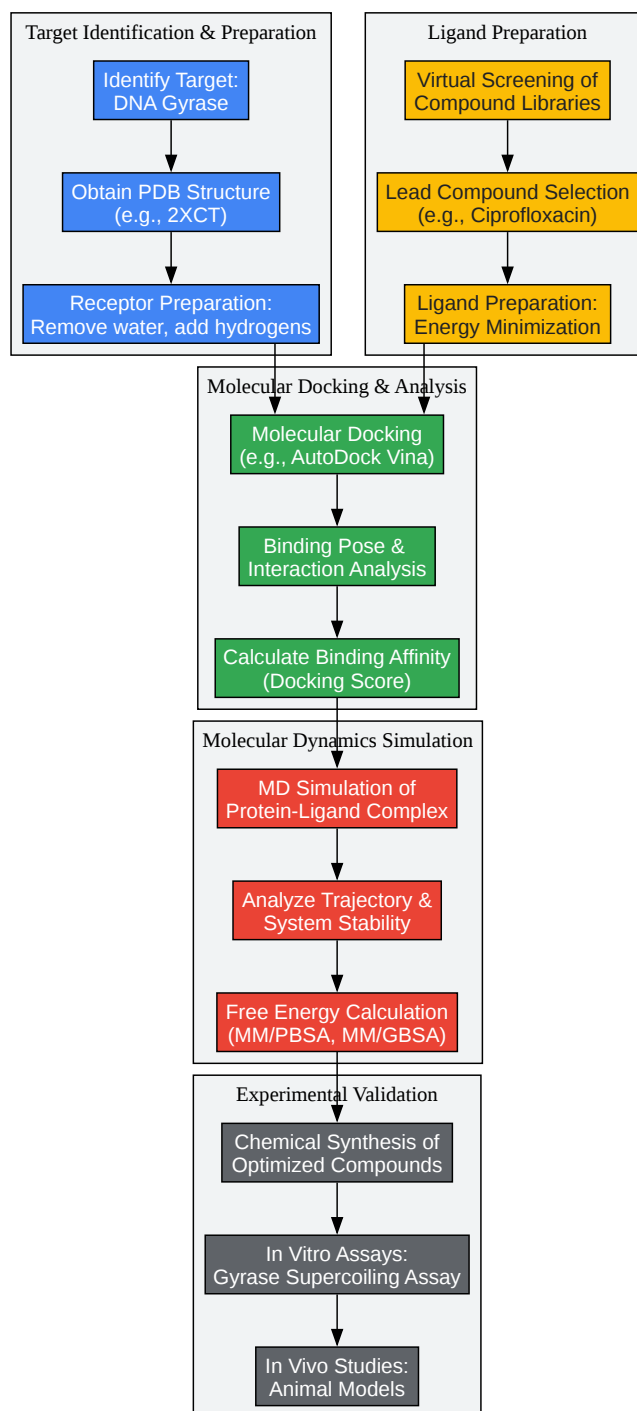
- Stop the reaction by adding a stop buffer containing a DNA loading dye and a chelating agent (e.g., EDTA).
- Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

4. Visualization and Quantification:

- Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
- The inhibition of supercoiling activity is observed as a decrease in the amount of supercoiled DNA with increasing inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined from this data.

Mandatory Visualizations

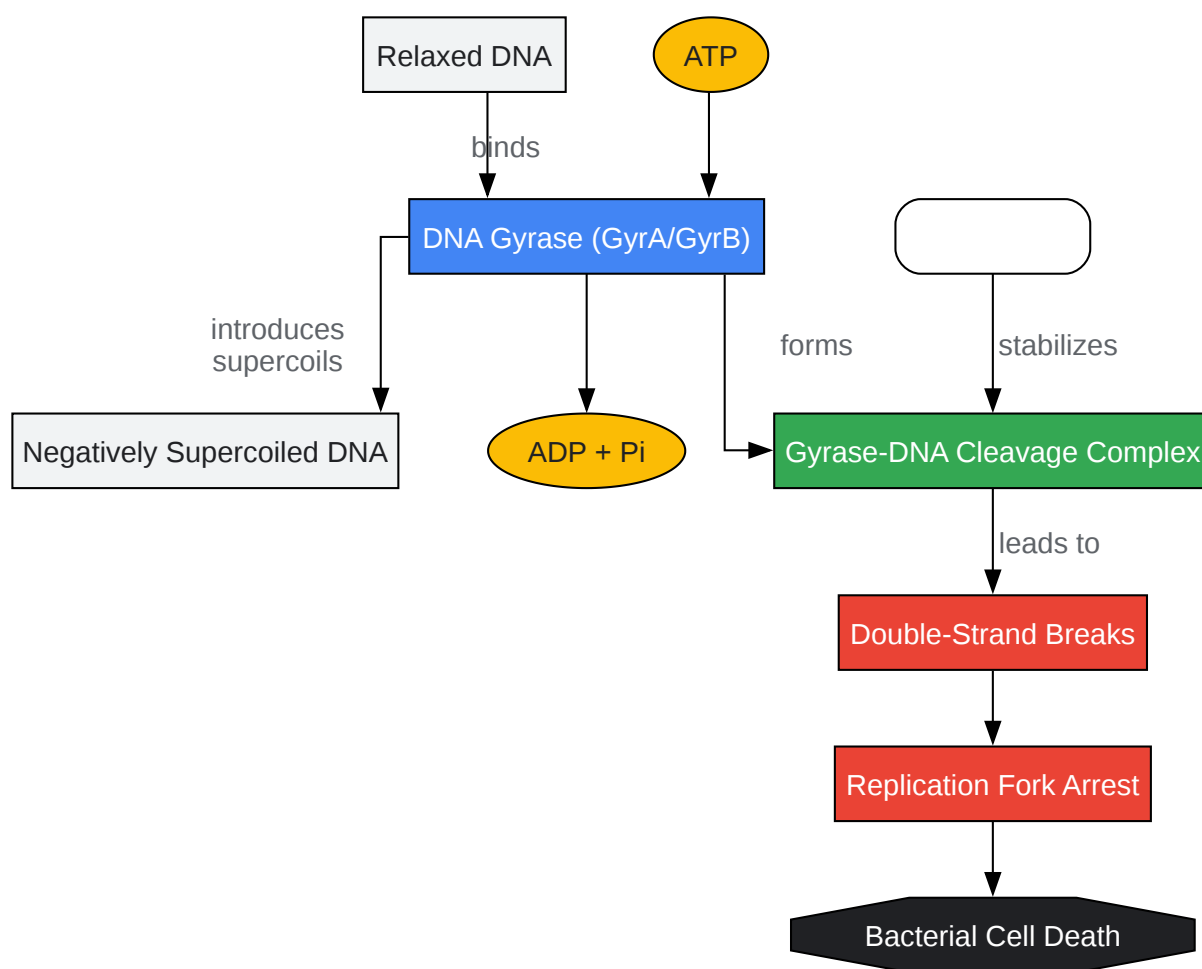
In Silico Drug Discovery Workflow for DNA Gyrase Inhibitors



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Caption: A generalized workflow for the in silico discovery and validation of DNA gyrase inhibitors.

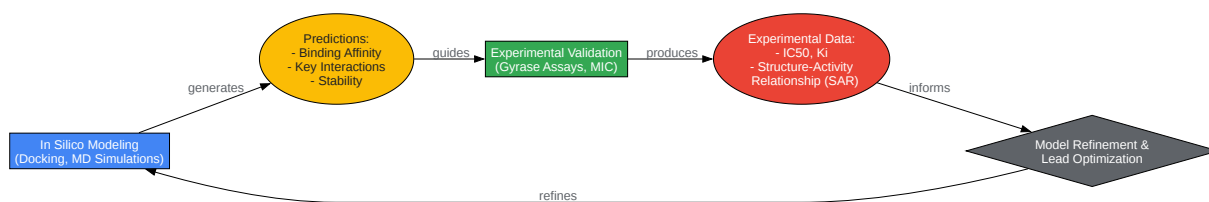
Simplified Signaling Pathway of DNA Gyrase Inhibition



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Caption: Mechanism of action of ciprofloxacin leading to bacterial cell death.

Logical Relationship: In Silico Modeling and Experimental Validation



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